Cas no 1221485-83-1 (Skepinone-L)

Skepinone-L 化学的及び物理的性質
名前と識別子
-
- Skepinone-L
- 3-(2,4-difluoroanilino)-9-[(2R)-2,3-dihydroxypropoxy]-5,6-dihydrodibenzo[3,1-[7]annulen-11-one
- Skepinone L
- Skepinone-?L
- 2-(2,4-difluoroanilino)-7-[2-(R)-3-dihydroxypropoxy]-10,11-dihydrodibenzo[a,d]cyclohepten-5-one
- 2-(2,4-Difluoroanilino)-7-[2R-,3-dihydroxypropoxy]-10,11-dihydrodibenzo[a,d]-cyclohepten-5-one
- 2-(2,4-difluorophenylamino)-7-[2R,3-dihydroxypropoxy]-10,11-dihydro-dibenzo[a,d]cyclohepten-5-one
- 3que
- CHEMBL2152944
- CS-0941
- HY-15300
- S7214,
- SureCN2686103
- X5940
- 2-[(2,4-Difluorophenyl)amino]-7-[(2R)-2,3-dihydroxypropoxy]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
- GLXC-03725
- 13-[(2,4-difluorophenyl)amino]-5-[(2R)-2,3-dihydroxypropoxy]tricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one
- 2-(2,4-Difluoroanilino)-7-[(2R)-2,3-dihydroxypropoxy]-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one
- 2-(2,4-Difluorophenylamino)-7-[2R-,3-dihydroxypropoxy]-10,11-dihydro-dibenzo[a,d]-cyclohepten-5-one
- EX-A2161
- AKOS027422745
- BCP04105
- Q27453778
- (R)-2-((2,4-difluorophenyl)amino)-7-(2,3-dihydroxypropoxy)-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one
- 2-[(2,4-Difluorophenyl)amino]-7-{[(2r)-2,3-Dihydroxypropyl]oxy}-10,11-Dihydro-5h-Dibenzo[a,D][7]annulen-5-One
- C24H21F2NO4
- 1221485-83-1
- Z2235802136
- AS-79383
- AC-35955
- A891204
- CCG-268943
- 13-(2,4-difluoroanilino)-5-[(2R)-2,3-dihydroxypropoxy]tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one
- SCHEMBL2686103
- 5H-Dibenzo[a,d]cyclohepten-5-one, 2-[(2,4-difluorophenyl)amino]-7-[(2R)-2,3-dihydroxypropoxy]-10,11-dihydro-
- CBS3830
- SW219942-1
- DTXSID30669907
- 13-[(2,4-difluorophenyl)amino]-5-[(2R)-2,3-dihydroxypropoxy]tricyclo[9.4.0.0(3),?]pentadeca-1(15),3,5,7,11,13-hexaen-2-one
- s7214
- BDBM50392175
- 3FF
- BRD-K83607951-001-02-2
-
- MDL: MFCD22572738
- インチ: InChI=1S/C24H21F2NO4/c25-16-4-8-23(22(26)10-16)27-17-5-7-20-15(9-17)2-1-14-3-6-19(11-21(14)24(20)30)31-13-18(29)12-28/h3-11,18,27-29H,1-2,12-13H2/t18-/m1/s1
- InChIKey: HXMGCTFLLWPVFM-GOSISDBHSA-N
- ほほえんだ: O=C1C2=CC(OC[C@@H](CO)O)=CC=C2CCC3=C1C=CC(NC4=CC=C(C=C4F)F)=C3
計算された属性
- せいみつぶんしりょう: 425.14386448g/mol
- どういたいしつりょう: 425.14386448g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 6
- 複雑さ: 608
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.8Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
じっけんとくせい
- 密度みつど: 1.384±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 629.0±55.0°C at 760 mmHg
- ようかいど: Insuluble (6.0E-5 g/L) (25 ºC),
Skepinone-L セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Skepinone-L 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S59740-10mg |
Skepinone-L |
1221485-83-1 | 10mg |
¥7428.0 | 2021-09-07 | ||
MedChemExpress | HY-15300-10mM*1mLinDMSO |
Skepinone-L |
1221485-83-1 | 99.34% | 10mM*1mLinDMSO |
¥990 | 2023-07-26 | |
DC Chemicals | DC7765-1 g |
Skepinone-L |
1221485-83-1 | >98% | 1g |
$2200.0 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6130-1 mL * 10 mM (in DMSO) |
Skepinone-L |
1221485-83-1 | 100.00% | 1 mL * 10 mM (in DMSO) |
¥3396.00 | 2022-04-26 | |
TRC | S499000-5mg |
Skepinone-L |
1221485-83-1 | 5mg |
$ 339.00 | 2023-09-06 | ||
TRC | S499000-25mg |
Skepinone-L |
1221485-83-1 | 25mg |
$ 1154.00 | 2023-09-06 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11398-5mg |
Skepinone-L |
1221485-83-1 | 98% | 5mg |
¥2358.00 | 2023-09-09 | |
ChemScence | CS-0941-10mg |
Skepinone-L |
1221485-83-1 | 99.77% | 10mg |
$487.0 | 2022-04-28 | |
MedChemExpress | HY-15300-10mg |
Skepinone-L |
1221485-83-1 | 99.34% | 10mg |
¥1500 | 2024-05-22 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6130-10 mg |
Skepinone-L |
1221485-83-1 | 100.00% | 10mg |
¥4000.00 | 2022-04-26 |
Skepinone-L 関連文献
-
Patrick Roser,J?rn Weisner,Juliane Stehle,Daniel Rauh,Malte Drescher Chem. Commun. 2020 56 8818
-
Patrick Roser,J?rn Weisner,Jeffrey R. Simard,Daniel Rauh,Malte Drescher Chem. Commun. 2018 54 12057
-
K. Storch,M. Gehringer,B. Baur,S. A. Laufer Med. Chem. Commun. 2014 5 808
Skepinone-Lに関する追加情報
Research Briefing on Skepinone-L (CAS: 1221485-83-1): A Potent and Selective p38 MAPK Inhibitor
Skepinone-L (CAS: 1221485-83-1) is a highly selective and potent inhibitor of p38 mitogen-activated protein kinase (MAPK), a key signaling molecule involved in inflammatory responses, cell proliferation, and apoptosis. Recent studies have highlighted its potential therapeutic applications in various diseases, including inflammatory disorders, neurodegenerative diseases, and cancer. This briefing provides an overview of the latest research advancements related to Skepinone-L, focusing on its mechanism of action, preclinical and clinical findings, and future directions.
The p38 MAPK pathway plays a critical role in mediating cellular responses to stress and inflammatory cytokines. Dysregulation of this pathway has been implicated in numerous pathological conditions, making it an attractive target for therapeutic intervention. Skepinone-L, with its unique chemical structure (CAS: 1221485-83-1), exhibits exceptional selectivity for p38α and p38β isoforms, minimizing off-target effects commonly associated with earlier-generation inhibitors. Recent studies have demonstrated its efficacy in reducing inflammation and tissue damage in animal models of rheumatoid arthritis and inflammatory bowel disease.
In the context of neurodegenerative diseases, Skepinone-L has shown promise in mitigating neuroinflammation and neuronal apoptosis. A 2023 study published in *Journal of Neurochemistry* reported that Skepinone-L significantly reduced microglial activation and pro-inflammatory cytokine release in a mouse model of Alzheimer's disease. These findings suggest that targeting p38 MAPK with Skepinone-L could be a viable strategy for slowing disease progression in neurodegenerative disorders.
Cancer research has also explored the potential of Skepinone-L as an adjunct therapy. Its ability to inhibit p38 MAPK signaling has been shown to sensitize tumor cells to chemotherapy and radiation, particularly in resistant cancers such as pancreatic adenocarcinoma. A recent *in vitro* study demonstrated that Skepinone-L enhanced the cytotoxic effects of gemcitabine by suppressing p38-mediated survival pathways in pancreatic cancer cell lines.
Despite these promising findings, challenges remain in the clinical translation of Skepinone-L. Pharmacokinetic studies indicate that its bioavailability and half-life may require optimization for systemic administration. However, novel drug delivery systems, such as nanoparticle encapsulation, are being investigated to address these limitations. Ongoing Phase I clinical trials are evaluating the safety and tolerability of Skepinone-L in healthy volunteers, with preliminary results expected in late 2024.
In conclusion, Skepinone-L (CAS: 1221485-83-1) represents a significant advancement in p38 MAPK inhibition, with broad therapeutic potential across multiple disease areas. Its high selectivity and efficacy in preclinical models underscore its value as a research tool and a candidate for clinical development. Future studies should focus on optimizing its pharmacokinetic properties and exploring combination therapies to maximize its therapeutic impact.
1221485-83-1 (Skepinone-L) 関連製品
- 2580096-61-1(rac-tert-butyl (1R,2R,4R)-2-aminobicyclo[2.2.1]heptane-1-carboxylate)
- 2034527-05-2(2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine)
- 60981-68-2(Phosphinous amide, N-(diphenylphosphino)-N-(1-methylethyl)-P,P-diphenyl-)
- 77501-63-4(Lactofen (>85%))
- 877977-10-1(1-(5-methylthiophen-2-yl)sulfonylpiperazine)
- 1361751-54-3(3-(Aminomethyl)-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-sulfonamide)
- 2680849-04-9(tert-butyl N-2-(4-bromophenoxy)-2-phenylethylcarbamate)
- 2680701-10-2(tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate)
- 2229326-13-8(4-(3,5-dimethoxypyridin-4-yl)pyrrolidin-2-one)
- 920217-92-1(2-cyclohexyl-1-(4-{3-phenyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)ethan-1-one)
